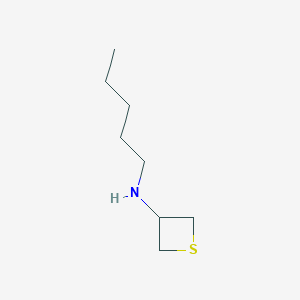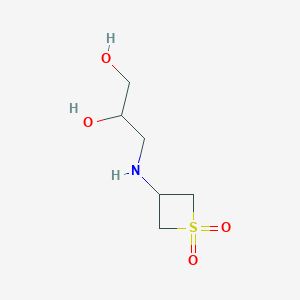
3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C6H13NO4S This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and an amino group substituted with a 2,3-dihydroxypropyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide typically involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the products to form 3-aminothietane 1,1-dioxides . This method is regioselective and proceeds under kinetic control, ensuring the retention of configuration during the addition process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with different oxidation states.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions and reducing agents like sodium borohydride (NaBH4) for reduction reactions. Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino moiety.
Wissenschaftliche Forschungsanwendungen
3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may confer specific biological activities.
Industry: Utilized in the development of novel materials and chemical processes due to its unique reactivity and stability.
Wirkmechanismus
The mechanism of action of 3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2,3-dihydrothiophene 1,1-dioxide: Another sulfur-containing heterocycle with similar structural features.
3-Cyanothiete 1,1-dioxide: A thietane derivative with a cyano group, known for its reactivity in cycloaddition reactions.
Uniqueness
3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide is unique due to the presence of the 2,3-dihydroxypropyl moiety, which imparts specific chemical and biological properties
Eigenschaften
Molekularformel |
C6H13NO4S |
|---|---|
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
3-[(1,1-dioxothietan-3-yl)amino]propane-1,2-diol |
InChI |
InChI=1S/C6H13NO4S/c8-2-6(9)1-7-5-3-12(10,11)4-5/h5-9H,1-4H2 |
InChI-Schlüssel |
OYFYFKKZPNNQDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1(=O)=O)NCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


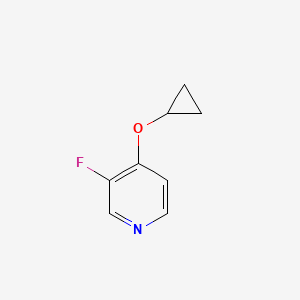
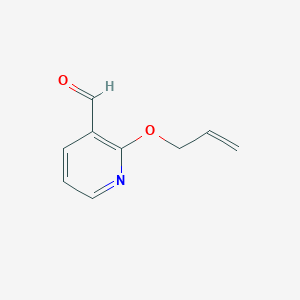

![4-Bromo-3-cyclopropylbenzo[d]isoxazole](/img/structure/B13009652.png)
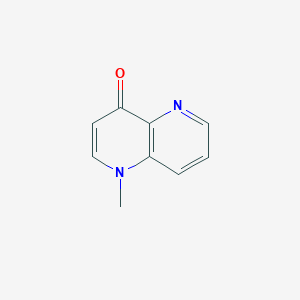
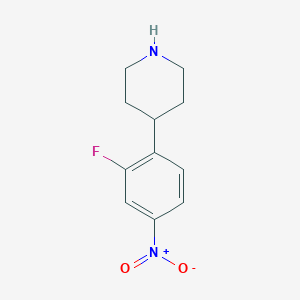
![tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13009676.png)
![1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B13009681.png)
![2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)aceticacid](/img/structure/B13009682.png)
![6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13009686.png)
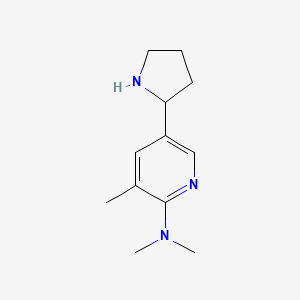
![7-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009694.png)
![2-Bromo-5-(4-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B13009707.png)
